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molecular formula C9H9Cl2NO2 B8480934 Isopropyl 5,6-dichloronicotinate

Isopropyl 5,6-dichloronicotinate

Cat. No. B8480934
M. Wt: 234.08 g/mol
InChI Key: MBTLKQDHIVTNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598208B2

Procedure details

A mixture of 5,6-dichloro nicotinic acid isopropyl ester (4.76 g, 22.3 mmol) and ethylmethylamine (6.88 g, 116.4 mmol) is stirred in a sealed vessel at 105° C. for 72 h. The mixture is cooled to rt, diluted with EA (300 mL) and washed with sat. aq. NaHCO3-solution (3×10 mL) followed by brine (10 mL). The org. extract is dried over MgSO4, filtered, concentrated and dried to give 5-chloro-6-(ethyl-methyl-amino)-nicotinic acid isopropyl ester (5.18 g) as a yellow oil; LC-MS: tR=1.38 min, [M+1]+=257.02; 1H NMR (D6-DMSO): δ 1.19 (t, J=6.8 Hz, 3H), 1.30 (d, J=6.0 Hz, 6H), 3.08 (s, 3H), 3.55 (q, J=7.0 Hz, 2H), 5.10 (hept, J=6.3 Hz, 1H), 7.98 (s, 1H), 8.58 (s, 1H).
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
6.88 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5](=[O:14])[C:6]1[CH:11]=[C:10]([Cl:12])[C:9](Cl)=[N:8][CH:7]=1)([CH3:3])[CH3:2].[CH2:15]([NH:17][CH3:18])[CH3:16]>CC(=O)OCC>[CH:1]([O:4][C:5](=[O:14])[C:6]1[CH:11]=[C:10]([Cl:12])[C:9]([N:17]([CH2:15][CH3:16])[CH3:18])=[N:8][CH:7]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
4.76 g
Type
reactant
Smiles
C(C)(C)OC(C1=CN=C(C(=C1)Cl)Cl)=O
Name
Quantity
6.88 g
Type
reactant
Smiles
C(C)NC
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
is stirred in a sealed vessel at 105° C. for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to rt
WASH
Type
WASH
Details
washed with sat. aq. NaHCO3-solution (3×10 mL)
EXTRACTION
Type
EXTRACTION
Details
extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)(C)OC(C1=CN=C(C(=C1)Cl)N(C)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.18 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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